molecular formula C15H26N4O B11185444 6-methyl-2-(4-methylpiperazin-1-yl)-5-pentylpyrimidin-4(3H)-one

6-methyl-2-(4-methylpiperazin-1-yl)-5-pentylpyrimidin-4(3H)-one

Cat. No.: B11185444
M. Wt: 278.39 g/mol
InChI Key: WWJOTHMQXHVDMJ-UHFFFAOYSA-N
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Description

6-methyl-2-(4-methylpiperazin-1-yl)-5-pentylpyrimidin-4(3H)-one is a pyrimidine derivative known for its potential pharmacological properties. Pyrimidine derivatives have been extensively studied for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(4-methylpiperazin-1-yl)-5-pentylpyrimidin-4(3H)-one typically involves the reaction of piperazine with a pyrimidine precursor. For instance, piperazine can be added to a solution of the pyrimidine precursor in the presence of a base such as potassium carbonate in a solvent like chloroform at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing cost-effective production techniques.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(4-methylpiperazin-1-yl)-5-pentylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the pyrimidine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-methyl-2-(4-methylpiperazin-1-yl)-5-pentylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to neuroprotective and anti-inflammatory effects .

Properties

Molecular Formula

C15H26N4O

Molecular Weight

278.39 g/mol

IUPAC Name

4-methyl-2-(4-methylpiperazin-1-yl)-5-pentyl-1H-pyrimidin-6-one

InChI

InChI=1S/C15H26N4O/c1-4-5-6-7-13-12(2)16-15(17-14(13)20)19-10-8-18(3)9-11-19/h4-11H2,1-3H3,(H,16,17,20)

InChI Key

WWJOTHMQXHVDMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N=C(NC1=O)N2CCN(CC2)C)C

Origin of Product

United States

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